[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine
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Overview
Description
“[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” is a chemical compound with the molecular formula C11H14ClNO. It has a molecular weight of 211.69 g/mol . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H14ClNO . The InChI code for this compound is 1S/C11H14ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.224±0.06 g/cm3 and a predicted boiling point of 323.0±22.0 °C .Scientific Research Applications
Environmental and Health Impact Studies
Chlorophenoxy Herbicides and Birth Outcomes : A study investigated the effects of chlorophenoxy herbicides on birth outcomes in the U.S., finding significant increases in birth malformations, particularly circulatory/respiratory and musculoskeletal/integumental anomalies in areas with high wheat acreage treated with such herbicides (Schreinemachers, 2003).
Immunological Changes in Farmers : Exposure to chlorophenoxy herbicides led to short-term immunosuppressive effects among farmers, highlighting potential health concerns related to widespread use of these chemicals (Faustini et al., 1996).
Mechanistic and Toxicological Research
Neutrophil Functionality : Research on the subacute intoxication of 2,4-dichlorophenoxyacetic acid amine salt demonstrated its impact on neutrophils, indicating quantitative and functional disorders that persisted, suggesting the need for further study on its immunotoxic actions (Akhmetchenko et al., 2013).
Cancer Mortality and Herbicide Exposure : A study of Dutch workers exposed to chlorophenoxy herbicides and contaminants showed only slight increases in cancer mortality risk, with specific attention to urinary and genital cancers (Boers et al., 2009).
Metabolism and Exposure Analysis
Urinary Metabolite Profile Analysis : Investigation into the metabolism of chlorphenesin, a related compound, in humans through dermal application highlighted the production of specific metabolites, providing insights into exposure and potential health impacts (Rubio et al., 2021).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-cyclopropylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8,11H,1-2,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSIGUNKIOSSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.